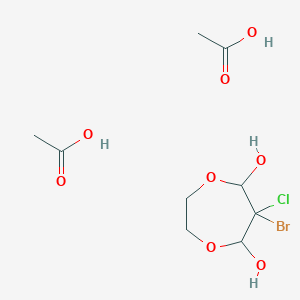![molecular formula C10H16N2O2 B14598126 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate CAS No. 59056-34-7](/img/structure/B14598126.png)
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazonium group and an enolate moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired product. Commonly used solvents include water, ethanol, and acetonitrile, while the reaction temperature is often maintained between 0°C and 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can undergo electrophilic substitution reactions, while the enolate moiety can participate in nucleophilic addition reactions. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate is unique due to its specific structural features, such as the presence of a diazonium group and an enolate moiety
Properties
CAS No. |
59056-34-7 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2,5-dimethylhex-4-en-2-yl 2-diazoacetate |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)5-6-10(3,4)14-9(13)7-12-11/h5,7H,6H2,1-4H3 |
InChI Key |
VETSXMAWIWFYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)OC(=O)C=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






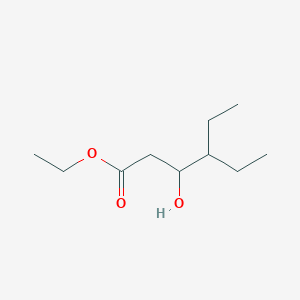
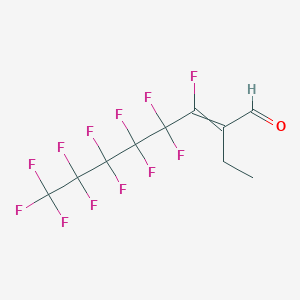
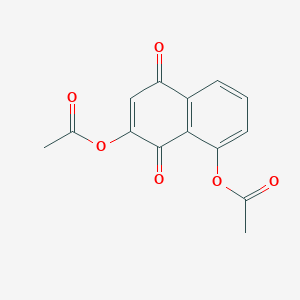
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
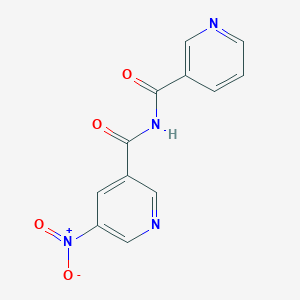
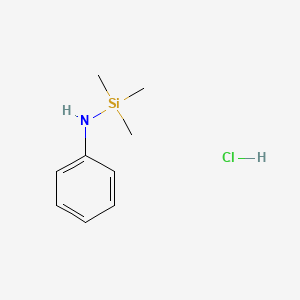

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
